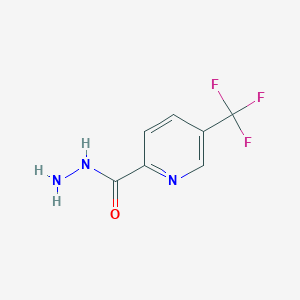
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C₇H₈BrClN₂ and a molecular weight of 235.51 g/mol . It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 3 and 5 positions, respectively, and a dimethylamino group at the 4 position.
Méthodes De Préparation
The synthesis of 3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine typically involves the halogenation of N,N-dimethylpyridin-4-amine. One common method includes the bromination and chlorination of N,N-dimethylpyridin-4-amine under controlled conditions . Industrial production methods may involve similar halogenation reactions, optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms, along with the dimethylamino group, allows it to form various interactions with enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
3-Bromo-5-chloro-N,N-dimethylpyridin-4-amine can be compared with similar compounds such as:
3-Bromo-N,N-dimethylaniline: Similar in structure but lacks the chlorine atom.
5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine: Contains a fluorine atom instead of bromine.
3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine: Similar but with different positions of halogen atoms .
Propriétés
Formule moléculaire |
C7H8BrClN2 |
|---|---|
Poids moléculaire |
235.51 g/mol |
Nom IUPAC |
3-bromo-5-chloro-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H8BrClN2/c1-11(2)7-5(8)3-10-4-6(7)9/h3-4H,1-2H3 |
Clé InChI |
PVUMJDQZNUQSGD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=NC=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)




![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)

